molecular formula C17H13N3 B5729454 3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline CAS No. 333395-01-0

3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline

Cat. No.: B5729454
CAS No.: 333395-01-0
M. Wt: 259.30 g/mol
InChI Key: AQDKTHFYGXJVBN-UHFFFAOYSA-N
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Description

3-(1H-Naphtho[2,3-d]imidazol-2-yl)aniline is a heterocyclic aromatic compound featuring a naphthoimidazole core fused to an aniline moiety at the 3-position. The naphthoimidazole system combines a naphthalene ring with an imidazole ring, conferring unique electronic and steric properties.

Key structural features include:

  • Naphthoimidazole core: A fused bicyclic system enhancing π-conjugation and stability.
  • Aniline substituent: The primary amine (-NH₂) at the 3-position offers reactivity for further functionalization (e.g., Schiff base formation, acylation).

Properties

IUPAC Name

3-(1H-benzo[f]benzimidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3/c18-14-7-3-6-13(8-14)17-19-15-9-11-4-1-2-5-12(11)10-16(15)20-17/h1-10H,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDKTHFYGXJVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)C4=CC(=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline typically involves the condensation of naphthoquinone with an appropriate amine under acidic or basic conditions. One common method includes the reaction of 2-naphthylamine with glyoxal and ammonium acetate in ethanol, followed by cyclization to form the imidazole ring . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-naphtho[2,3-d]imidazol-2-yl)aniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The imidazole ring is known to coordinate with metal ions, which can be crucial for its biological activity .

Comparison with Similar Compounds

Structural Differences

Core Heterocycle Variations
  • Benzimidazole analogs :

    • 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline (): Replaces the naphthalene ring with a benzene ring, reducing π-conjugation and molecular weight (MW = 209.25 vs. 273.33 for naphthoimidazole derivatives). This simplification may enhance solubility but reduce thermal stability .
    • 2-(2-Methyl-1H-imidazol-1-yl)aniline (): A smaller imidazole-aniline derivative lacking fused aromatic systems, resulting in lower molecular complexity and altered electronic properties .
  • Naphthoimidazole derivatives :

    • 4-((1H-Naphtho[2,3-d]imidazol-2-yl)methyl)aniline (): Features a methylene linker between the naphthoimidazole and aniline, increasing flexibility and altering steric interactions compared to the direct 3-position linkage in the target compound .
    • 1-(2-Methoxyethyl)-2-methyl-naphthoimidazolium bromide derivatives (): Cationic analogs with alkyl and aryl substituents, demonstrating how quaternization of the imidazole nitrogen affects solubility and reactivity .
Substituent Position and Functional Group Effects
  • Positional isomers :
    • 3-(2-Methyl-1H-imidazol-1-yl)aniline () vs. 2-(2-Methyl-1H-imidazol-1-yl)aniline : The position of the imidazole substituent on the aniline ring influences electronic distribution and intermolecular interactions, as seen in melting point differences (119.5–121.5°C for 3-substituted vs. 132.5–134.5°C for 2-substituted) .
  • Functional group variations :
    • 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline (): A dihydroimidazole analog with reduced aromaticity, leading to different hydrogen-bonding capabilities and reactivity .

Physical and Chemical Properties

Compound Molecular Formula Melting Point (°C) Key Spectral Data (NMR, IR) Reference
3-(1H-Naphtho[2,3-d]imidazol-2-yl)aniline C₁₇H₁₃N₃ Not reported Expected IR: ~3350 cm⁻¹ (NH₂), ~1600 cm⁻¹ (C=N)
4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline C₁₃H₁₀ClN₃ Not reported IR: 3315 cm⁻¹ (NH₂), 1605 cm⁻¹ (C=N)
2-(2-Methyl-1H-imidazol-1-yl)aniline C₁₀H₁₁N₃ 132.5–134.5 ¹H-NMR (DMSO-d₆): δ 6.78–7.61 (aromatic H)
4-((1H-Naphtho[2,3-d]imidazol-2-yl)methyl)aniline C₁₈H₁₅N₃ Not reported ¹H-NMR: δ 7.21–7.58 (m, aromatic H)

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